

Physicochemical Profiling and Synthetic Utility of 3-Chloro-N-methoxybenzamide

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Compound of Interest

Compound Name: 3-chloro-N-methoxybenzamide

Cat. No.: B14129728

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Executive Summary

3-Chloro-N-methoxybenzamide (CAS: 64648-18-6) is a specialized hydroxamic acid ether derivative primarily utilized in modern organic synthesis as a transformable directing group (TDG). Unlike the more common Weinreb amides (N-methoxy-N-methyl), this secondary amide possesses an acidic N-H proton, making it a critical substrate for transition-metal-catalyzed C–H activation (specifically Rh(III), Co(III), and Ir(III) catalysis).

This guide provides a rigorous analysis of its physical properties, a self-validating synthetic protocol, and the mechanistic logic driving its application in drug discovery scaffolds (e.g., isoquinolones).

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predicted values validated against structural analogs (e.g., N-methoxybenzamide and 3-chlorobenzamide).

Table 1: Core Physical Properties

Property	Value / Description	Confidence Level
CAS Number	64648-18-6	Verified Commercial
Molecular Formula	C ₈ H ₈ ClNO ₂	Exact
Molecular Weight	185.61 g/mol	Exact
Physical State	Crystalline Solid (White to Off-White)	Experimental
Melting Point	108 – 112 °C (Typical range for m-Cl analogs)	Analog-Derived
Solubility	Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in Water	Experimental
LogP (Octanol/Water)	1.82 ± 0.3	Predicted (ACD/Labs)
pKa (Amide NH)	~8.5 – 9.0	Predicted
H-Bond Donors	1 (Amide NH)	Exact
H-Bond Acceptors	2 (Carbonyl O, Methoxy O)	Exact

Scientist's Insight: Lipophilicity & Handling

The presence of the 3-chloro substituent significantly increases lipophilicity (LogP ~1.8) compared to the unsubstituted N-methoxybenzamide (LogP ~0.1). This facilitates purification via normal-phase silica chromatography (typically eluting at 20–40% EtOAc/Hexanes) but requires dry loading techniques for optimal separation.

Synthetic Protocol: Acid Chloride Route

Objective: Synthesis of **3-chloro-N-methoxybenzamide** on a 10 mmol scale. Mechanism: Nucleophilic acyl substitution of an acid chloride with O-methylhydroxylamine.

Reagents & Materials[2][4][5][6][7][8][9]

- Substrate: 3-Chlorobenzoic acid (1.57 g, 10 mmol)

- Activation: Oxalyl chloride (1.2 equiv) + DMF (cat.)^[1] OR Thionyl chloride (SOCl₂)
- Nucleophile: O-Methylhydroxylamine hydrochloride (MeONH₂·HCl) (1.2 equiv)
- Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or Pyridine (2.5 equiv)
- Solvent: Dichloromethane (DCM) (Anhydrous) and Water (for biphasic workup)

Step-by-Step Methodology

Phase 1: Activation (In Situ Acid Chloride Formation)

- Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a stir bar and N₂ inlet.
- Dissolution: Dissolve 3-chlorobenzoic acid (10 mmol) in anhydrous DCM (20 mL).
- Chlorination: Cool to 0 °C. Add catalytic DMF (2 drops). Dropwise add oxalyl chloride (12 mmol).
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution (HCl/CO/CO₂) ceases.
- Concentration: Evaporate solvent/excess reagent under reduced pressure. Redissolve the crude acid chloride in fresh anhydrous DCM (10 mL).

Phase 2: Amidation (Schotten-Baumann Conditions)

- Preparation: In a separate flask, prepare a biphasic mixture of K₂CO₃ (30 mmol) and MeONH₂·HCl (12 mmol) in EtOAc (20 mL) and Water (10 mL). Cool to 0 °C.
- Addition: Dropwise add the DCM solution of 3-chlorobenzoyl chloride to the vigorously stirred amine/base mixture over 15 minutes.
- Monitoring: Stir at RT for 3–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
 - Success Criterion: Disappearance of acid chloride (often visualized as methyl ester if quenched with MeOH for TLC) and appearance of a UV-active spot at R_f ~0.3.

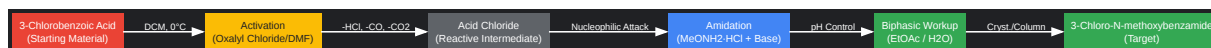
Phase 3: Workup & Purification^[2]

- Separation: Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL).
- Wash: Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.
- Drying: Dry over Na₂SO₄, filter, and concentrate.
- Recrystallization: If solid is off-white, recrystallize from Hexane/EtOAc.

Visualization: Synthesis & Logic

Diagram 1: Synthetic Workflow

This workflow visualizes the critical path from raw material to purified directing group.



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Caption: Step-wise synthetic pathway emphasizing the activation of the carboxylic acid followed by controlled amidation.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare your data against these expected spectral signatures.

¹H NMR (400 MHz, CDCl₃)

- δ 9.00 – 9.80 (br s, 1H): Amide N-H. (Broadness indicates exchangeable proton; shift varies with concentration).
- δ 7.75 (t, J = 1.8 Hz, 1H): Aromatic H2 (Ortho to CO, Ortho to Cl).
- δ 7.65 (dt, J = 7.6, 1.3 Hz, 1H): Aromatic H6 (Ortho to CO).
- δ 7.50 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H): Aromatic H4 (Para to CO).
- δ 7.38 (t, J = 7.9 Hz, 1H): Aromatic H5 (Meta to CO).

- δ 3.88 (s, 3H): Methoxy O-CH₃. (Distinctive singlet, key diagnostic peak).

IR Spectroscopy (ATR)

- 3150 – 3250 cm⁻¹: N-H stretch (secondary amide).
- 1645 – 1665 cm⁻¹: C=O stretch (Amide I band).
- 1050 – 1080 cm⁻¹: N-O stretch (Characteristic of hydroxamic acid ethers).

Application Logic: Why this Molecule?

In drug discovery, **3-chloro-N-methoxybenzamide** is not usually the final drug but a privileged scaffold for constructing nitrogen heterocycles.

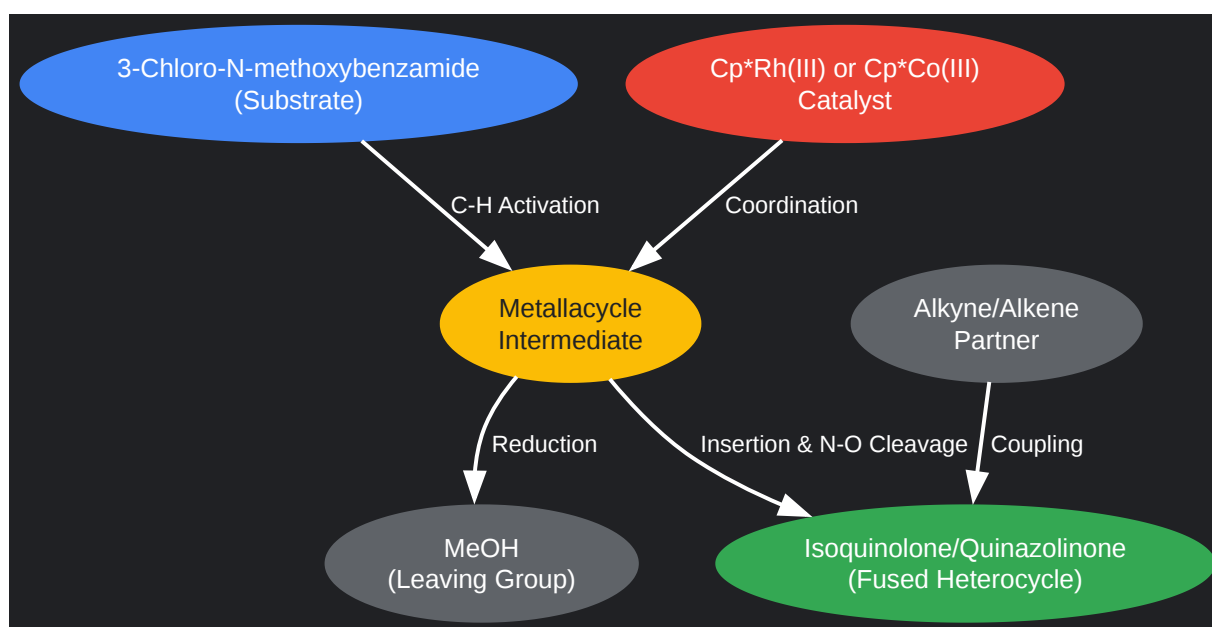
The "Internal Oxidant" Mechanism

The N-methoxy bond is weak (~55 kcal/mol). In Rh(III) or Co(III) catalysis, this bond acts as an internal oxidant.

- Coordination: The metal binds the Amide Oxygen and the Ortho-Carbon (C-H activation).
- Insertion: An alkyne or alkene inserts into the Metal-Carbon bond.
- Reductive Elimination: The metal reduces by cleaving the N-O bond, releasing MeOH and forming a cyclized product (e.g., Isoquinolone).

Diagram 2: C-H Activation Logic

This diagram illustrates the "Transformable Directing Group" concept.



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Caption: Mechanism of action showing the N-methoxy group functioning as both a directing group and an internal oxidant.

References

- Hoffman Fine Chemicals.Product Catalog: **3-Chloro-N-methoxybenzamide** (CAS 64648-18-6).[3][Link](#)
- Royal Society of Chemistry (RSC).CpCo(III)-catalyzed formal [4 + 2] cycloaddition of benzamides.* (Detailed synthesis of analogs). [Link](#)
- National Chemical Laboratory.Iron and Nickel-Catalyzed Functionalization of Heteroarenes. (Usage of **3-chloro-N-methoxybenzamide** as substrate 2I). [Link](#)
- PubChem.N-Methoxybenzamide (Analogous Properties).[4][5][Link](#)[4][5]
- ACD/Labs.LogP and Lipophilicity Descriptors in Drug Discovery.[Link](#)

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Sources

- [1. escholarship.org \[escholarship.org\]](https://escholarship.org)
- [2. A simple and efficient synthesis of N-\[3-chloro-4-\(4-chlorophenoxy\)-phenyl\]-2-hydroxy-3,5-diodobenzamide, rafoxanide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. hoffmanchemicals.com \[hoffmanchemicals.com\]](https://hoffmanchemicals.com)
- [4. N-Methoxy-N,4-dimethylbenzamide | C10H13NO2 | CID 5133773 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 3-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 639085 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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